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molecular formula C5H11NO4S B8724910 Methyl [(dimethylamino)sulfonyl]acetate

Methyl [(dimethylamino)sulfonyl]acetate

Cat. No. B8724910
M. Wt: 181.21 g/mol
InChI Key: FGEVPJXDVQXGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101603B2

Procedure details

Dimethylamine in THF (57.9 ml, 116 mmol) was dissolved in dichloromethane (29.0 ml) and cooled to 0° C. Then, methyl (chlorosulfonyl)acetate (prepared according to: Szymonifka, M. J.; Heck, J. V. Tet. Lett. 1989, 30, 2869-72.) (10.0 g, 57.9 mmol) was added dropwise as a solution in dichloromethane (29.0 ml), while maintaining the temperature below 5° C. The resulting solution was allowed to warm to room temperature over the course of 2 h. Then, brine (200 mL) was added and the aqueous phase was extracted with dichloromethane (3×100 mL). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the title compound as a yellow liquid. 1H NMR (600 MHz, DMSO-D6) δ 4.25 (s, 2H); 3.68 (s, 3H); 2.78 (s, 6H). LRMS (APCI) calculated for C5H12NO4S [M+H]+, 182.0; found 182.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
57.9 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].C1COCC1.Cl[S:10]([CH2:13][C:14]([O:16][CH3:17])=[O:15])(=[O:12])=[O:11]>ClCCl.[Cl-].[Na+].O>[CH3:1][N:2]([CH3:3])[S:10]([CH2:13][C:14]([O:16][CH3:17])=[O:15])(=[O:12])=[O:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
57.9 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
29 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClS(=O)(=O)CC(=O)OC
Name
Quantity
29 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over the course of 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (EtOAc/Hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)CC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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